molecular formula C10H16N4O2 B6645678 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid

Cat. No. B6645678
M. Wt: 224.26 g/mol
InChI Key: JSRBSERWVQVBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid, also known as DMMPA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMMPA is a derivative of the amino acid valine and has been found to have various biological effects, making it a valuable tool for studying the mechanisms of certain physiological processes.

Mechanism of Action

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid is thought to exert its effects through the modulation of neurotransmitter receptors, particularly the GABA-A receptor. It has been found to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This can result in anxiolytic and sedative effects, as well as effects on memory and cognition.
Biochemical and Physiological Effects
3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, as well as effects on memory and cognition. 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has also been found to modulate the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid in lab experiments is its ability to modulate the activity of certain neurotransmitter receptors, making it a valuable tool for studying the mechanisms of certain physiological processes. However, one limitation is that 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid can have off-target effects, meaning that it may affect other receptors or enzymes in addition to its intended target.

Future Directions

There are many potential future directions for research involving 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid. One area of interest is the development of new drugs that target the GABA-A receptor, which could have applications in the treatment of anxiety and sleep disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid and its potential applications in various areas of scientific research.

Synthesis Methods

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 5,6-dimethyl-1,2,4-triazine-3-amine with N-methyl-valine, followed by the addition of hydrochloric acid to form 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid hydrochloride. The product can then be purified through recrystallization.

Scientific Research Applications

3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. 3-[(5,6-Dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid has also been used to study the effects of certain drugs on the brain, such as benzodiazepines.

properties

IUPAC Name

3-[(5,6-dimethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-6(9(15)16)5-14(4)10-11-7(2)8(3)12-13-10/h6H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRBSERWVQVBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N(C)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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